1-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-yl)-3-(thiophen-2-ylmethyl)urea
Description
1-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-yl)-3-(thiophen-2-ylmethyl)urea is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a tetrahydropyrazolo[1,5-a]pyridine core fused with a thiophen-2-ylmethyl urea moiety, making it a subject of study for its chemical reactivity and biological activities.
Properties
IUPAC Name |
1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-3-(thiophen-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4OS/c18-13(14-9-12-2-1-7-19-12)16-10-4-6-17-11(8-10)3-5-15-17/h1-3,5,7,10H,4,6,8-9H2,(H2,14,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVYBZKLWVLNJAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CC1NC(=O)NCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-yl)-3-(thiophen-2-ylmethyl)urea typically involves multi-step organic reactions. One common method includes the cycloaddition reaction of diazafulvenium methides with various scaffolds to form the tetrahydropyrazolo[1,5-a]pyridine core .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Industrial production would also focus on ensuring the safety and environmental compliance of the processes involved.
Chemical Reactions Analysis
Reactivity of the Urea Functional Group
The urea bridge (-NH-C(=O)-NH-) serves as a critical reactive site:
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Hydrolysis : Undergoes acid- or base-catalyzed cleavage to form 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-amine and thiophen-2-ylmethyl isocyanate intermediates .
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Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides at the urea nitrogen atoms, forming N-alkylated or N-acylated derivatives (e.g., with methyl iodide or acetyl chloride) .
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Coordination Chemistry : Acts as a bidentate ligand for transition metals (e.g., Pd, Cu) through carbonyl oxygen and NH groups, facilitating catalytic cross-coupling reactions .
Reactions Involving the Pyrazolo-Pyridine Moiety
The tetrahydropyrazolo[1,5-a]pyridine core participates in:
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Ring-Opening : Acidic conditions induce ring expansion to form pyrido[1,2-b]pyrazolium salts.
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Electrophilic Substitution : Bromination at C3 occurs selectively using NBS (N-bromosuccinimide) in DMF .
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Nucleophilic Attack : The secondary amine at position 5 reacts with sulfonyl chlorides to form sulfonamide derivatives .
Table 1: Representative Pyrazolo-Pyridine Reactions
Thiophen-2-ylmethyl Group Transformations
The thiophene-containing side chain exhibits:
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Electrophilic Substitution : Directed sulfonation at C5 of the thiophene ring using chlorosulfonic acid.
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Oxidation : Treatment with mCPBA (meta-chloroperbenzoic acid) oxidizes the thiophene to a sulfoxide or sulfone.
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Cross-Coupling : Suzuki-Miyaura coupling at C5 with aryl boronic acids using Pd(PPh₃)₄ catalyst .
Key Data :
(Yield: 72%)
Cross-Coupling Reactions
The compound serves as a substrate in:
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Buchwald-Hartwig Amination : Pd₂(dba)₃/Xantphos-mediated coupling with aryl halides at the pyrazolo-pyridine N1 position .
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Sonogashira Coupling : Reaction with terminal alkynes under CuI/Pd(PPh₃)₂Cl₂ catalysis .
Table 2: Cross-Coupling Outcomes
Acid-Base Reactivity
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Protonation Sites : The pyrazolo-pyridine N2 (pKa ≈ 4.1) and urea NH (pKa ≈ 8.7) undergo sequential protonation .
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Deprotonation : LDA (lithium diisopropylamide) deprotonates the urea NH, enabling alkylation at this position .
Interaction with Biological Targets
While not a direct chemical reaction, the compound’s binding to enzymes involves:
Scientific Research Applications
Medicinal Chemistry
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Anticancer Activity :
- Several studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, modifications to the thiophenyl group have been shown to enhance cytotoxicity against various cancer cell lines.
- A notable study demonstrated that the compound acts as a photosensitizer in photodynamic therapy (PDT), effectively targeting melanoma cells. The incorporation of specific functional groups has been linked to improved absorption and efficacy against resistant cancer cell lines.
Compound Cell Line IC50 (nM) Dihydroxymethyl-chlorin A375 (melanoma) 31 Dihydroxymethyl-chlorin OE19 (esophageal adenocarcinoma) 63 Dihydroxymethyl-chlorin HT1376 (bladder carcinoma) 73 -
Enzyme Inhibition :
- The compound has been explored for its potential as an enzyme inhibitor. It has shown activity against various protein kinases involved in cancer progression and other diseases.
- Recent research highlighted its ability to inhibit the DprE1 enzyme in Mycobacterium tuberculosis, which is crucial for cell wall biosynthesis. This suggests potential applications in treating tuberculosis.
Biological Research
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Neuropharmacology :
- The tetrahydropyrazolo structure has been linked to neuroprotective effects, making it a candidate for developing treatments for neurodegenerative diseases.
- Studies have indicated that the compound may modulate neurotransmitter systems, potentially offering therapeutic benefits in conditions like Alzheimer's disease.
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Antiviral Activity :
- Preliminary studies suggest that derivatives of this compound may exhibit antiviral properties, particularly against RNA viruses. This opens avenues for further exploration in antiviral drug development.
Industrial Applications
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Agrochemicals :
- The compound's unique structure allows it to be utilized in the synthesis of agrochemicals, including herbicides and fungicides. Its biological activity can be harnessed to develop environmentally friendly agricultural products.
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Material Science :
- Due to its heterocyclic nature, this compound can serve as a building block for synthesizing novel materials with specific electronic or optical properties.
Case Study 1: Melanoma Treatment
A comprehensive study evaluated the effectiveness of a new photosensitizer based on this compound against human melanoma cells. Results indicated a dual mechanism of action involving both apoptosis and necrosis, showcasing its potential as an effective therapeutic agent.
Case Study 2: Enzyme Targeting Research
Research focused on the compound's ability to inhibit DprE1 enzyme in Mycobacterium tuberculosis found that specific modifications significantly enhanced inhibitory potency. This highlights the importance of structural optimization in drug development.
Mechanism of Action
The mechanism of action of 1-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-yl)-3-(thiophen-2-ylmethyl)urea involves its interaction with specific molecular targets. For instance, in cancer research, it has been shown to inhibit the androgen receptor, thereby blocking the signaling pathways that promote cancer cell proliferation . The compound’s structure allows it to bind effectively to these targets, disrupting their normal function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-fused steroids: These compounds share a similar core structure but differ in their functional groups and biological activities.
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanol: Another related compound with different substituents that affect its chemical reactivity and applications.
Uniqueness
1-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-yl)-3-(thiophen-2-ylmethyl)urea is unique due to its combination of the tetrahydropyrazolo[1,5-a]pyridine core and the thiophen-2-ylmethyl urea group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Biological Activity
1-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-yl)-3-(thiophen-2-ylmethyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound based on available research findings, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Core Structure : Tetrahydropyrazolo[1,5-a]pyridine
- Substituents : Urea and thiophenyl groups
Molecular Formula : C13H15N3OS
Molecular Weight : 253.34 g/mol
CAS Number : 19078-57-0
Antitumor Activity
Research has indicated that derivatives of pyrazolo compounds exhibit significant antitumor properties. For instance, compounds similar to this compound have shown:
- Inhibition of Cancer Cell Proliferation : Studies have demonstrated that certain pyrazolo derivatives effectively inhibit cell growth in various cancer cell lines (e.g., U937 cells) with IC50 values ranging from 10 to 20 μM .
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| Etoposide | 17.94 | U937 |
| Pyrazolo Derivative | 16.23 | U937 |
Anti-inflammatory Activity
The compound's structural components suggest potential anti-inflammatory effects. Pyrazole derivatives are known to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX. In vitro studies have shown that these compounds can reduce inflammation markers significantly in cellular models .
Antimicrobial Activity
Some studies have reported that pyrazole derivatives possess antimicrobial properties against various bacterial strains. The mechanism is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways. The compound's thiourea moiety enhances its interaction with microbial targets .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Tetrahydropyrazole Core : Essential for biological activity, influencing binding affinity to biological targets.
- Thiophenyl Group : Enhances lipophilicity and may improve cellular uptake.
Research has shown that modifications in the urea or thiophenyl substituents can significantly alter the pharmacological profile of the compound .
Case Studies
Several studies have explored the biological effects of related compounds:
- Study on DHODH Inhibition : A related pyrazole compound was found to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine synthesis in rapidly dividing cells. This inhibition led to reduced proliferation of certain cancer cell lines .
- Antioxidant Properties : Another study highlighted the antioxidant capabilities of pyrazole derivatives, which may contribute to their overall therapeutic potential by mitigating oxidative stress in cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
